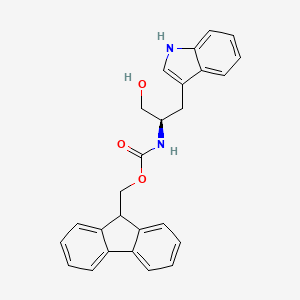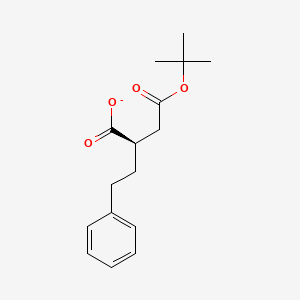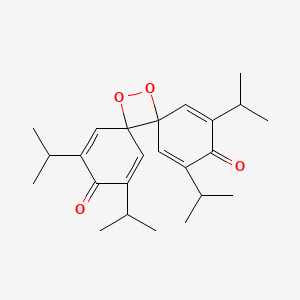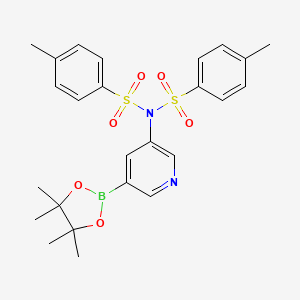![molecular formula C7H4ClIN2 B12275186 1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo- CAS No. 1260385-58-7](/img/structure/B12275186.png)
1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo- is a heterocyclic compound that features a fused pyrrole and pyridine ring system.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo- typically involves multi-step synthetic routes. One common method includes the halogenation of pyrrolo[2,3-c]pyridine derivatives. The reaction conditions often involve the use of halogenating agents such as N-iodosuccinimide (NIS) for iodination and N-chlorosuccinimide (NCS) for chlorination . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and iodine) are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrrolo[2,3-c]pyridine derivatives .
Scientific Research Applications
1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo- has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological targets.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo- can be compared with other similar compounds, such as:
4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the halogen atoms, which can affect its reactivity and applications.
1H-pyrrolo[3,2-b]pyridine:
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the iodine atom, which can influence its reactivity and biological activity.
The uniqueness of 1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo- lies in its specific halogenation pattern, which provides distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
1260385-58-7 |
|---|---|
Molecular Formula |
C7H4ClIN2 |
Molecular Weight |
278.48 g/mol |
IUPAC Name |
4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C7H4ClIN2/c8-5-2-10-3-6-4(5)1-7(9)11-6/h1-3,11H |
InChI Key |
ANLYASDXSNMDHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=CN=CC(=C21)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12275132.png)
![1-Azabicyclo[2.2.2]octane-3-carbonitrile,(3S)-(9ci)](/img/structure/B12275148.png)
![[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B12275150.png)


![2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12275158.png)
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid](/img/structure/B12275166.png)

![3-Azabicyclo[3.3.1]nonane-9-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]-, methyl ester](/img/structure/B12275178.png)

![methyl 3-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzoate](/img/structure/B12275184.png)
